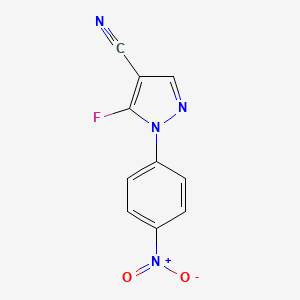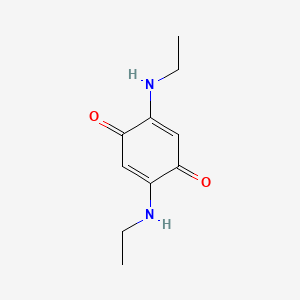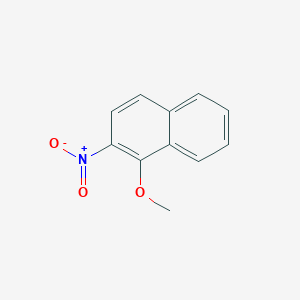
Cycloheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptadecane is a saturated hydrocarbon with the molecular formula C₁₇H₃₄
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.
Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Cycloheptadecanone, cycloheptadecanol
Reduction: Smaller hydrocarbons
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Cycloheptadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:
In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.
In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Comparaison Avec Des Composés Similaires
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Cycloheptadecane’s unique structural properties and diverse applications make it a valuable compound for scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological systems highlights its potential in multiple fields.
Propriétés
Numéro CAS |
295-97-6 |
|---|---|
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
cycloheptadecane |
InChI |
InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2 |
Clé InChI |
SUAZRRTWDATHDK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


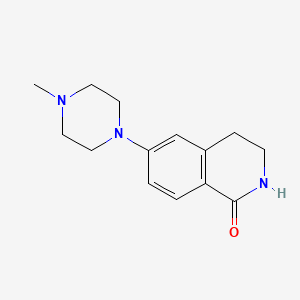
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
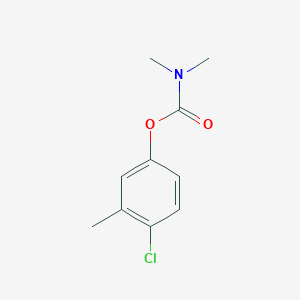
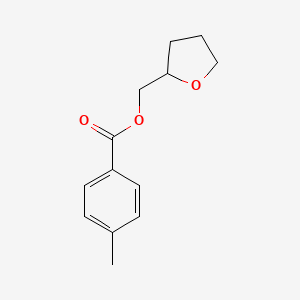
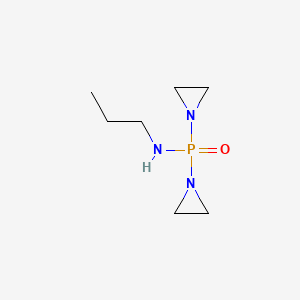
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
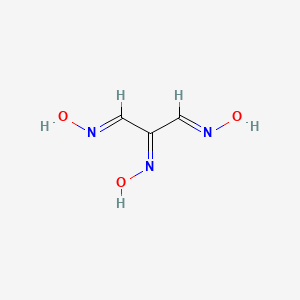
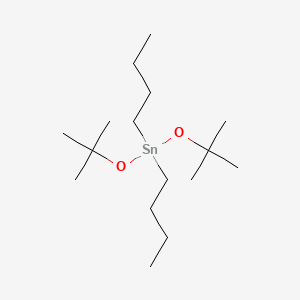
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
